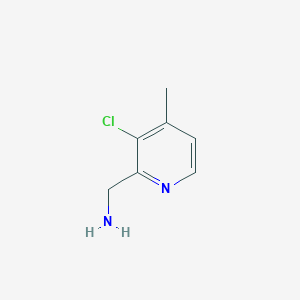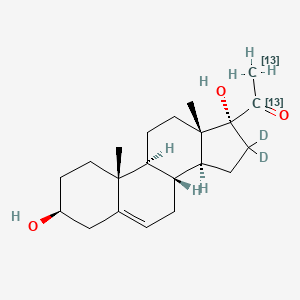
17alpha-Hydroxypregnenolone-13C2,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alpha-Hydroxypregnenolone-13C2,d2 is a labeled analog of 17alpha-Hydroxypregnenolone, where the compound is tagged with stable isotopes of carbon (13C) and deuterium (d2). This labeling is often used in scientific research to trace and quantify the compound in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxypregnenolone-13C2,d2 involves the incorporation of stable isotopes into the parent compound, 17alpha-Hydroxypregnenolone. This process typically requires the use of isotopically labeled precursors and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic route can vary, but it generally involves multiple steps of organic synthesis, including protection and deprotection of functional groups, selective oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The production is followed by rigorous purification steps, including chromatography, to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
17alpha-Hydroxypregnenolone-13C2,d2 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halides or nucleophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 17alpha-Hydroxyprogesterone-13C2,d2, while reduction can revert it back to the parent compound .
Wissenschaftliche Forschungsanwendungen
17alpha-Hydroxypregnenolone-13C2,d2 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry to study metabolic pathways and enzyme kinetics.
Biology: Employed in studies of steroidogenesis and hormone regulation.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of 17alpha-Hydroxypregnenolone-13C2,d2 involves its role as a precursor in the biosynthesis of various steroid hormones. It acts on specific enzymes and pathways involved in steroidogenesis, influencing the production of hormones like cortisol and dehydroepiandrosterone (DHEA). The labeled isotopes allow researchers to trace its metabolic fate and understand its interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17alpha-Hydroxypregnenolone: The parent compound without isotopic labeling.
17alpha-Hydroxyprogesterone: A downstream product in the steroidogenesis pathway.
Dehydroepiandrosterone (DHEA): Another steroid hormone derived from pregnenolone.
Uniqueness
The uniqueness of 17alpha-Hydroxypregnenolone-13C2,d2 lies in its isotopic labeling, which provides a powerful tool for tracing and quantifying the compound in complex biological systems. This makes it invaluable in research settings where precise measurement and tracking are essential .
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1+1,11D2,13+1 |
InChI-Schlüssel |
JERGUCIJOXJXHF-BGWGJJMFSA-N |
Isomerische SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1([13C](=O)[13CH3])O)C)C)O)[2H] |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


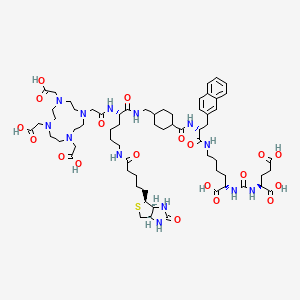
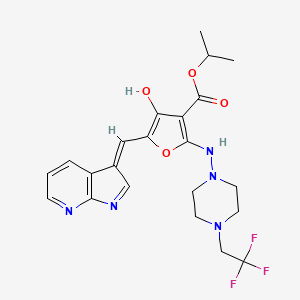
![(3S,3aS,9aS,9bS)-3,6-dimethyl-9-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-3H,3aH,4H,5H,9aH,9bH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B15145488.png)
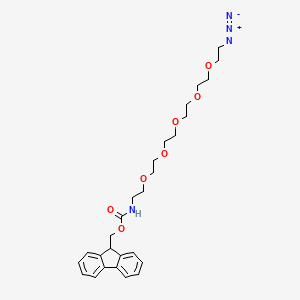
![{3,4,5-trihydroxy-6-[(4-oxopyran-3-yl)oxy]oxan-2-yl}methyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15145511.png)


![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)
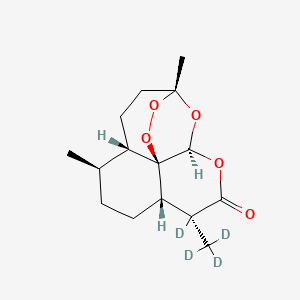
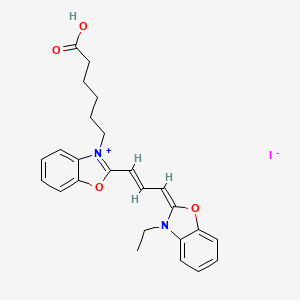
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
